molecular formula C10H12ClNO B2534822 3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride CAS No. 2138280-47-2

3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride

Cat. No. B2534822
CAS RN: 2138280-47-2
M. Wt: 197.66
InChI Key: XOYVYXXATNTVBB-UHFFFAOYSA-N
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Description

3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Photochromic and Solvatochromic Properties

  • Synthesis and Photochromic Characteristics : This study involves the synthesis of 1,3-dihydrospiro[2H-indole-ozazine] derivatives and explores their photochromic properties, which are important for materials with variable transmission abilities (Tardieu et al., 1992).
  • Solvatochromic Behavior : Another study reports on compounds that exhibit unique solvatochromic behavior, strongly dependent on substitution patterns. These findings are significant for understanding the properties of materials under different solvent conditions (Pozzo et al., 1993).

Organic Synthesis and Ligand Development

  • Novel Ligand Synthesis : A study by Karpov et al. (2016) describes the synthesis of organic ligands with potential applications in organic electronics and as ionic liquid components. This showcases the compound's role in the development of new materials for technological applications (Karpov et al., 2016).
  • Enantiopure Spiro Compounds : Research conducted by Hajra et al. (2019) focuses on the synthesis of enantiopure spiro[benzo[b][1,4]oxazine-2,3'-oxindole], illustrating the compound's significance in asymmetric synthesis and the pharmaceutical industry (Hajra, Hazra, & Saleh, 2019).

Potential Medicinal Applications

  • Antibacterial Agents : Kiely et al. (1988) explored the incorporation of a spiro cyclopropyl group into quinolone antibacterial agents, indicating potential medicinal applications (Kiely, Schroeder, & Sesnie, 1988).
  • Antimicrobial and Anti-Inflammatory Activity : Mandzyuk et al. (2020) investigated the antimicrobial, anti-inflammatory, and antioxidant activities of spiro derivatives, revealing possible therapeutic uses (Mandzyuk et al., 2020).

properties

IUPAC Name

spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c1-2-4-9-8(3-1)11-7-10(12-9)5-6-10;/h1-4,11H,5-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYVYXXATNTVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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